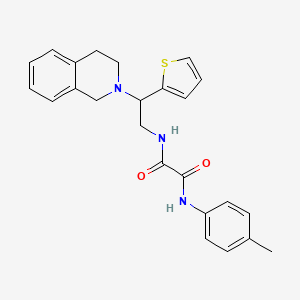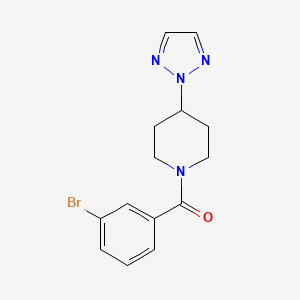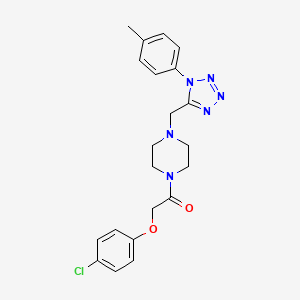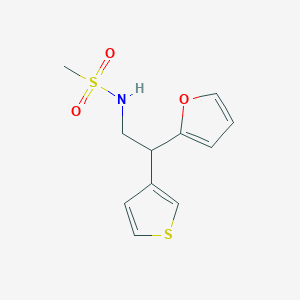![molecular formula C22H22N2O3S B2913932 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477550-94-0](/img/structure/B2913932.png)
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Unfortunately, without specific data or resources, it’s challenging to provide an accurate molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, 4-tert-butylphenyl glycidyl ether, a related compound, is slightly soluble in water and has a density of 1.038 .Scientific Research Applications
Insecticidal Activity
- Some research has focused on the synthesis and biological activity of pyrazole amide derivatives, which share structural similarities with the compound . These derivatives have shown promising insecticidal activity against certain pests like Helicoverpa armigera (cotton bollworm) (Xi-le Deng et al., 2016).
Antimicrobial Agents
- Research into the synthesis of various benzothiazole derivatives has been conducted, exploring their potential as antimicrobial agents. These studies have identified compounds with promising antibacterial and antifungal properties (D. Bikobo et al., 2017).
Cancer Research
- A study was conducted to synthesize new carboxamides and investigate their antitumor activity. Some of these compounds, related in structure to N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, demonstrated significant inhibitory effects on the growth of human tumor cells (Y. Ostapiuk et al., 2017).
Electrochromic Properties
- Research has been conducted on the synthesis and electrochromic properties of polymers with pendant groups structurally related to this compound. These studies have evaluated the potential of these materials in applications like smart windows and displays (S. Hsiao et al., 2013).
Antipsychotic Agents
- Heterocyclic analogues of certain compounds, which bear structural resemblance to this compound, have been synthesized and evaluated as potential antipsychotic agents. These studies have explored their binding to specific receptors and their efficacy in in vivo models (M. H. Norman et al., 1996).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures have been found to target various enzymes and receptors
Mode of Action
It is known that compounds with similar structures can interact with their targets through various mechanisms, such as inhibition or activation . The compound may bind to its target, causing a conformational change that affects the target’s function.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways . For example, some compounds can inhibit the production of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .
Result of Action
Compounds with similar structures have been found to have various effects at the molecular and cellular level . For example, some compounds can inhibit the production of certain enzymes, thereby affecting cellular functions .
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-22(2,3)16-7-4-14(5-8-16)17-13-28-21(23-17)24-20(25)15-6-9-18-19(12-15)27-11-10-26-18/h4-9,12-13H,10-11H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVXVBFSKVZACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone](/img/structure/B2913854.png)


![N-cycloheptyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2913857.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2913859.png)

![N-(5-chloro-2-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2913863.png)


![methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate](/img/structure/B2913869.png)


